molecular formula C17H25BN2O3 B6338081 4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester CAS No. 2096342-35-5

4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester

Cat. No. B6338081
CAS RN: 2096342-35-5
M. Wt: 316.2 g/mol
InChI Key: IVTFBFCODQCCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester (4-CPBA), also known as 4-cyclopentylcarbamoyl-3-pyridin-1-ylboronic acid pinacol ester, is an organic compound used as a reagent in organic synthesis. It is a white solid that is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. 4-CPBA is used in a variety of synthetic transformations, including Suzuki-Miyaura and Sonogashira couplings, as well as in the synthesis of a number of natural products and pharmaceuticals.

Scientific Research Applications

4-CPBA is widely used in a variety of scientific research applications. It is used in the synthesis of a number of natural products and pharmaceuticals, including antibiotics and anti-cancer drugs. It is also used in the synthesis of polymers, dyes, and other materials. Additionally, 4-CPBA is used in the synthesis of peptides, peptidomimetics, and other peptide-based compounds.

Mechanism of Action

The mechanism of action of 4-CPBA is based on its ability to form covalent bonds with other molecules. When 4-CPBA is reacted with a suitable substrate, the boron atom of the 4-CPBA molecule forms a covalent bond with the substrate. This covalent bond is then cleaved, resulting in the formation of a new molecule. This new molecule is then further reacted with other molecules to form the desired product.
Biochemical and Physiological Effects
4-CPBA has been studied for its potential biochemical and physiological effects. Studies have shown that 4-CPBA has the potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 4-CPBA has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-CPBA in laboratory experiments include its low cost, ease of use, and its ability to form covalent bonds with other molecules. Additionally, 4-CPBA is a relatively stable compound, and is not prone to decomposition. The main limitation of 4-CPBA is its relatively low reactivity, which can make it difficult to use in certain reactions.

Future Directions

The potential future directions for the use of 4-CPBA include its use as a reagent in new synthetic transformations, such as palladium-catalyzed reactions, as well as its use in the synthesis of new pharmaceuticals and natural products. Additionally, 4-CPBA could be used in the development of new polymers, dyes, and other materials. Finally, further research could be conducted to explore the potential biochemical and physiological effects of 4-CPBA.

Synthesis Methods

The synthesis of 4-CPBA begins with the reaction of 4-chloro-3-pyridin-1-ylboronic acid pinacol ester (Cl-CPBA) with cyclopentyl isocyanate. This reaction results in the formation of 4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol esterlcarbamoyl-3-pyridin-1-ylboronic acid pinacol ester (4-CPBA). The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a catalyst, such as palladium or copper. The reaction is typically carried out at room temperature, and is usually complete within 24 hours.

properties

IUPAC Name

N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)14-11-19-10-9-13(14)15(21)20-12-7-5-6-8-12/h9-12H,5-8H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTFBFCODQCCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester

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